![molecular formula C16H16N2O2S B4412702 N-[2-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B4412702.png)
N-[2-(acetylamino)phenyl]-2-(methylthio)benzamide
Overview
Description
N-[2-(acetylamino)phenyl]-2-(methylthio)benzamide, also known as NAMPT inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that targets the nicotinamide phosphoribosyltransferase (NAMPT) enzyme, which is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a key molecule in cellular energy metabolism. In
Mechanism of Action
N-[2-(acetylamino)phenyl]-2-(methylthio)benzamide inhibitor works by inhibiting the this compound enzyme, which is involved in the synthesis of NAD+. NAD+ is a key molecule in cellular energy metabolism and is involved in various cellular processes, including DNA repair, gene expression, and cell signaling. By inhibiting this compound, this compound inhibitor depletes NAD+ levels, leading to energy depletion and cell death in cancer cells. It also has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by depleting NAD+ levels, leading to energy depletion and cell death. It also has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, this compound inhibitor has potential applications in metabolic disorders such as obesity and type 2 diabetes, as it regulates energy metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(acetylamino)phenyl]-2-(methylthio)benzamide inhibitor is its specificity for the this compound enzyme, which makes it a valuable tool for studying the role of NAD+ in cellular processes. However, one limitation is its potential toxicity, as it can deplete NAD+ levels in normal cells as well as cancer cells. This can lead to unwanted side effects and limit its therapeutic potential.
Future Directions
There are several future directions for research on N-[2-(acetylamino)phenyl]-2-(methylthio)benzamide inhibitor. One area of focus is the development of more specific and potent inhibitors that can target the this compound enzyme with greater selectivity and efficacy. Another area of interest is the identification of biomarkers that can predict response to this compound inhibitor therapy in cancer patients. In addition, there is growing interest in the potential applications of this compound inhibitor in metabolic disorders such as obesity and type 2 diabetes, and further research is needed to explore these possibilities.
Scientific Research Applications
N-[2-(acetylamino)phenyl]-2-(methylthio)benzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been shown to inhibit the growth of cancer cells by depleting NAD+ levels, which leads to energy depletion and cell death. In addition, this compound inhibitor has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. It also has potential applications in metabolic disorders such as obesity and type 2 diabetes, as it regulates energy metabolism and insulin sensitivity.
properties
IUPAC Name |
N-(2-acetamidophenyl)-2-methylsulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)17-13-8-4-5-9-14(13)18-16(20)12-7-3-6-10-15(12)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJWADSOFOHOFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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